1,1-Dimethoxycyclooctane
Description
1,1-Dimethoxycyclooctane is a cyclic acetal derived from cyclo-octanone, featuring two methoxy (-OCH₃) groups attached to the same carbon atom within an eight-membered ring. Its synthesis involves the reaction of cyclo-octanone with methanol under acidic conditions, yielding the compound in 82% efficiency . The molecular formula is C₁₀H₂₀O₂ (calculated molecular weight: 172.26 g/mol), with the cyclic structure conferring unique steric and electronic properties. Key spectral data includes a singlet at δ 3.14 ppm in its ¹H NMR spectrum, corresponding to the six equivalent protons of the two methoxy groups . This compound’s stability and reactivity are influenced by its cyclic acetal functionality, making it valuable in organic synthesis as a protecting group or intermediate.
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
1,1-dimethoxycyclooctane |
InChI |
InChI=1S/C10H20O2/c1-11-10(12-2)8-6-4-3-5-7-9-10/h3-9H2,1-2H3 |
InChI Key |
WGTVUZCNFPAFOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCCCCC1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
1,1-Dimethylcyclooctane
- Molecular Formula : C₁₀H₂₀
- Molecular Weight : 140.27 g/mol
- Key Differences :
- Lacks oxygen atoms, resulting in lower polarity and reduced solubility in polar solvents compared to 1,1-Dimethoxycyclooctane.
- The absence of methoxy groups eliminates acetal-specific reactivity, such as acid-catalyzed hydrolysis.
1-Ethoxyoctane
- Molecular Formula : C₁₀H₂₂O
- Molecular Weight : 158.28 g/mol
- Functional Groups: Linear mono-ether.
- Key Differences :
- Linear structure vs. cyclic acetal, leading to differences in boiling points (lower for linear ethers due to weaker intermolecular forces).
- Susceptible to cleavage under acidic or oxidative conditions, unlike the more stable cyclic acetal.
4,4-Dimethoxyheptane
- Molecular Formula : C₉H₂₀O₂
- Molecular Weight : 160.25 g/mol
- Functional Groups : Linear dimethoxy ether.
- Key Differences: Synthesized in 74% yield, slightly lower than this compound (82%) under similar conditions .
1,1-Dimethoxyacetone
- Molecular Formula : C₅H₁₀O₃
- Molecular Weight : 118.13 g/mol
- Functional Groups : Acyclic acetal with a ketone backbone.
- Key Differences: Higher oxygen content and polarity due to the ketone-derived structure.
1,4-Dimethylcyclooctane
- Molecular Formula : C₁₀H₂₀
- Molecular Weight : 140.27 g/mol
- Functional Groups : Hydrocarbon isomer.
- Key Differences :
- Structural isomerism alters physical properties (e.g., melting point) due to differing ring strain and symmetry.
Data Table: Comparative Analysis of this compound and Analogues
Research Findings and Discussion
- Structural Impact on Reactivity : The cyclic acetal structure of this compound enhances stability against hydrolysis compared to linear ethers like 1-Ethoxyoctane .
- Synthetic Efficiency : Higher yield (82%) for this compound compared to 4,4-Dimethoxyheptane (74%) suggests favorable cyclization kinetics under the reaction conditions .
- Spectroscopic Consistency : Identical methoxy ¹H NMR shifts in cyclic and linear dimethoxy compounds (δ 3.14 ppm ) indicate similar electronic environments for the -OCH₃ groups, despite structural differences .
- Polarity and Applications : The presence of two oxygen atoms in this compound increases its polarity, making it suitable for use in polar reaction media or as a solvent modifier.
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